Product packaging for Chromium gluconate(Cat. No.:CAS No. 33661-40-4)

Chromium gluconate

Cat. No.: B10795660
CAS No.: 33661-40-4
M. Wt: 637.4 g/mol
InChI Key: ANPGUZATXCGJJH-OPDGVEILSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Chromium gluconate is a trivalent chromium compound supplied for scientific research purposes only. It is indicated for use as a supplement in in vitro or in vivo studies investigating trace metal biology, particularly those focused on glucose metabolism and insulin sensitivity . Chromium is an essential nutrient involved in the metabolism of glucose, insulin, and blood lipids . Its primary research value lies in its role in potentiating insulin signaling cascades. Mechanistic studies suggest that chromium upregulates insulin-stimulated signal transduction by enhancing the kinase activity of the insulin receptor β and increasing the activity of downstream effectors, including phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) . This pathway ultimately promotes the translocation of glucose transporter-4 (GLUT-4) vesicles to the cell surface, facilitating glucose uptake . Under insulin-resistant conditions, chromium may also promote GLUT-4 translocation through mechanisms that are independent of the classical insulin signaling pathway, potentially by modulating membrane cholesterol content and fluidity . Furthermore, chromium has been observed to attenuate the activity of protein tyrosine phosphatase-1B (PTP-1B), a negative regulator of insulin signaling, and to alleviate endoplasmic reticulum (ER) stress, which is known to suppress insulin signaling . Pharmacokinetic data for chromium compounds indicate that oral absorption from the gastrointestinal tract is low, ranging from less than 0.4% to 2.5% of the amount consumed, and can be influenced by co-administration with substances like vitamin C . Absorbed chromium is distributed to various tissues, binds to plasma proteins like transferrin, and is excreted primarily in the urine . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33CrO21 B10795660 Chromium gluconate CAS No. 33661-40-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake.

CAS No.

33661-40-4

Molecular Formula

C18H33CrO21

Molecular Weight

637.4 g/mol

IUPAC Name

chromium(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/3C6H12O7.Cr/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1

InChI Key

ANPGUZATXCGJJH-OPDGVEILSA-K

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cr+3]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cr+3]

Origin of Product

United States

Synthesis, Purification, and Advanced Precursor Chemistry of Chromium Gluconate Complexes

Methodologies for the Laboratory Preparation of Chromium-Gluconate Compounds

The laboratory synthesis of chromium(III) gluconate typically involves the reaction of a chromium(III) salt with gluconic acid or a salt thereof, such as sodium gluconate. A common approach is the aqueous reaction between chromium(III) chloride (CrCl₃) and sodium gluconate (NaC₆H₁₁O₇). The reaction stoichiometry is crucial in determining the final product, with the chromium ion coordinating to one or more gluconate ligands.

A general laboratory procedure can be outlined as follows:

Dissolution of Reactants: A stoichiometric amount of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is dissolved in deionized water. In a separate vessel, a corresponding molar equivalent of sodium gluconate is also dissolved in deionized water.

Reaction Mixture: The chromium(III) chloride solution is gradually added to the sodium gluconate solution with constant stirring. The pH of the resulting mixture is a critical parameter and may be adjusted using a suitable base, such as sodium hydroxide (B78521), to facilitate the complexation reaction.

Heating and Reflux: The reaction mixture is then heated, often under reflux, for a specific duration to ensure the completion of the reaction. The temperature and reaction time are key parameters that can influence the yield and purity of the product.

Purification and Isolation: Upon completion of the reaction, the resulting solution is cooled to allow for the crystallization of the chromium-gluconate complex. The purification of the product may involve techniques such as recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts. The purified crystals are then isolated by filtration, washed with a cold solvent, and dried under vacuum.

An alternative industrial-scale synthesis involves the reduction of a chromium(VI) species, such as chromic acid, using gluconic acid as the reducing agent. In this process, the gluconic acid serves a dual purpose: it reduces the chromium from the +6 to the +3 oxidation state and subsequently acts as the chelating ligand for the resulting chromium(III) ion. google.com The reaction is typically exothermic and requires careful control of the addition rate and temperature. google.com

Multimetallic Gluconate Complex Precursor Routes Involving Chromium in Material Science

Chromium-gluconate complexes serve as valuable precursors in the synthesis of advanced multimetallic materials, particularly mixed-metal oxides. The "gluconate precursor route" is a soft chemistry method that allows for the homogeneous mixing of different metal ions at the molecular level, leading to the formation of highly uniform and crystalline final materials at lower temperatures compared to traditional solid-state reaction methods.

A notable application of this method is in the synthesis of chromium-substituted copper ferrites (CuFe₂₋ₓCrₓO₄). researchgate.net In this process, stoichiometric amounts of metal nitrates (e.g., copper nitrate (B79036), iron nitrate, and chromium nitrate) are dissolved in water, followed by the addition of gluconic acid. The solution is then neutralized with an aqueous ammonia (B1221849) solution to promote the formation of a multimetallic gluconate complex precursor. This precursor is then subjected to thermal decomposition (calcination) at elevated temperatures to yield the desired chromium-substituted copper ferrite (B1171679) nanoparticles. researchgate.net The thermal decomposition process involves the burnout of the organic gluconate backbone, leaving behind a highly reactive and intimately mixed metal oxide residue that crystallizes into the final spinel structure.

The use of chromium-gluconate in these precursor routes offers several advantages:

Homogeneity: The chelation of different metal ions by gluconate in solution ensures a uniform distribution of the metallic elements, which is crucial for the formation of homogeneous mixed-metal oxide phases.

Lower Crystallization Temperatures: The high energy stored in the dried precursor gel facilitates the formation of the crystalline oxide phase at significantly lower temperatures than conventional ceramic methods.

Control over Stoichiometry: The solution-based nature of the process allows for precise control over the stoichiometry of the final material.

This methodology has been successfully employed to synthesize a range of chromium-containing materials, including catalysts and magnetic materials. researchgate.net

Structural Elucidation and Characterization Techniques for Synthesized Chromium-Gluconate Species

A suite of analytical techniques is employed to confirm the synthesis of chromium-gluconate complexes and to elucidate their structural and electronic properties.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a fundamental tool for characterizing chromium-gluconate complexes. The coordination of the gluconate ligand to the chromium(III) ion results in characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (O-H) groups. The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly informative, as their positions and separation (Δν = νasym - νsym) can provide insights into the coordination mode of the carboxylate group (e.g., monodentate, bidentate, or bridging).

Interactive Data Table: Illustrative FTIR Spectral Data for a Metal-Gluconate Complex

Vibrational ModeWavenumber (cm⁻¹)Interpretation
O-H stretching~3400 (broad)Stretching vibrations of hydroxyl groups in the gluconate ligand and water.
C-H stretching~2900Stretching vibrations of C-H bonds in the gluconate backbone.
Asymmetric COO⁻ stretching (νasym)~1600Asymmetric stretching of the coordinated carboxylate group.
Symmetric COO⁻ stretching (νsym)~1400Symmetric stretching of the coordinated carboxylate group.
C-O stretching~1100Stretching vibrations of C-O bonds in the gluconate backbone.
Cr-O stretching< 600Stretching vibrations of the chromium-oxygen bonds.

Note: The exact wavenumbers can vary depending on the specific coordination environment and the presence of water of hydration.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the d-orbitals of the chromium(III) ion. In an octahedral coordination environment, Cr(III) (a d³ ion) typically exhibits two spin-allowed d-d transitions. The positions of the absorption maxima (λ_max) are sensitive to the nature of the ligands coordinated to the chromium ion. For aqueous solutions of chromium(III) complexes, these bands are often observed in the visible region, imparting a characteristic color to the solution. For instance, the hexa-aquachromium(III) ion, [Cr(H₂O)₆]³⁺, has absorption maxima around 400 nm and 580 nm. docbrown.info The coordination of gluconate ligands will alter the ligand field and thus shift the positions of these absorption bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of the chromium(III) ion can lead to significant broadening of NMR signals, ¹³C NMR spectroscopy can still provide valuable structural information about the gluconate ligand upon coordination. The chemical shifts of the carbon atoms in the gluconate backbone are sensitive to the coordination environment. Changes in the chemical shifts of the carboxylate carbon and the carbons bearing hydroxyl groups can indicate which of these functional groups are involved in bonding to the chromium ion.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the chromium-gluconate complex, thereby confirming its molecular weight and providing information about its stoichiometry. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the complex.

Theoretical Considerations in Chromium-Gluconate Synthesis Optimization

The optimization of the synthesis of chromium-gluconate complexes involves a systematic study of various reaction parameters to maximize the yield and purity of the desired product. Theoretical and computational approaches play a significant role in understanding the underlying chemical principles and guiding the experimental design.

Effect of pH: The pH of the reaction medium is one of the most critical factors in the synthesis of chromium-gluconate. The deprotonation of the carboxylic acid and hydroxyl groups of gluconic acid is pH-dependent. At low pH, the carboxylic acid group is protonated, and its ability to coordinate to the chromium(III) ion is diminished. As the pH increases, the carboxylic acid group deprotonates to form the carboxylate anion, which is a much more effective ligand. Further increases in pH can lead to the deprotonation of the hydroxyl groups, potentially allowing them to also participate in coordination. However, at excessively high pH, the precipitation of chromium(III) hydroxide can occur, which competes with the formation of the desired gluconate complex. Therefore, careful control of pH is essential to ensure that the gluconate ligand is in its active form and to prevent the formation of unwanted side products.

Influence of Temperature and Reaction Time: The kinetics of the formation of chromium(III) complexes can be slow due to the inertness of the [Cr(H₂O)₆]³⁺ ion to ligand substitution. Increasing the reaction temperature generally accelerates the rate of complex formation. However, excessively high temperatures can lead to decomposition of the gluconate ligand or the formation of undesired byproducts. The reaction time must be sufficient to allow the reaction to reach completion. The optimization of both temperature and time is crucial for achieving a high yield of the desired chromium-gluconate complex.

Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio of chromium(III) to gluconate, will determine the nature of the resulting complex. Depending on the reaction conditions, complexes with different chromium-to-gluconate ratios can be formed. A systematic variation of the molar ratios, coupled with characterization of the products, is necessary to identify the conditions that favor the formation of a specific complex.

Computational Modeling: Density Functional Theory (DFT) has emerged as a powerful tool for studying the structure, bonding, and reactivity of metal complexes. DFT calculations can be used to model the geometry of different possible chromium-gluconate isomers and to predict their relative stabilities. These calculations can also provide insights into the nature of the chromium-ligand bonds and help in the interpretation of spectroscopic data, such as IR and UV-Vis spectra. By understanding the electronic structure of the complexes, it is possible to rationalize their formation and reactivity, which can aid in the design of more efficient synthetic routes.

Advanced Analytical Chemistry and Speciation of Chromium Gluconate

Methodological Advances in Chromium Speciation Analysis

The speciation of chromium, distinguishing between its different oxidation states and complexed forms, is a significant analytical challenge due to the potential for interconversion of species during sample preparation and analysis. nih.govtandfonline.com Various techniques have been developed to address these challenges, offering high sensitivity and selectivity.

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) or a diode-array detector (DAD) has emerged as a powerful tool for chromium speciation. dntb.gov.uanih.govnih.gov This hyphenated technique allows for the separation of different chromium species, such as Cr(III) and Cr(VI), followed by their highly sensitive and selective detection. dntb.gov.uanih.govnih.gov

Methodologies have been developed for the simultaneous determination of molecular and elemental information from a single sample injection by coupling HPLC-DAD with ICP-MS. dntb.gov.uanih.gov For instance, the separation of Cr(III) and Cr(VI) can be achieved using an anion-exchange column, with subsequent detection by both DAD (monitoring at specific wavelengths for different species) and ICP-MS (monitoring the ⁵³Cr isotope). mdpi.comnih.gov This dual detection provides comprehensive information on the retention times and spectral characteristics of the separated chromium species. mdpi.comnih.gov

The application of HPLC-ICP-MS has been demonstrated in the analysis of various matrices, including environmental water samples and biological materials. nih.govacs.orgresearchgate.net The technique offers low detection limits, often in the ng/L range, making it suitable for trace-level analysis. spectroscopyonline.comlcms.cz For example, a method using an integrated sample introduction system with an IC-ICP-MS setup achieved detection limits of 13.2 ng/L for Cr(III) and 15.8 ng/L for Cr(VI) with a 500 µL injection volume. lcms.cz

Below is an interactive data table summarizing typical parameters for HPLC-ICP-MS based chromium speciation.

ParameterValue
Chromatography Column Anion-exchange (e.g., Hamilton PRP-X100)
Mobile Phase Ammonium nitrate (B79036) buffer
pH ~6
ICP-MS Monitored Isotope ⁵³Cr
DAD Wavelengths 550 nm for [Cr(III)-EDTA]⁻, 371 nm for Cr(VI)
Detection Limits Low ng/L range

Spectroscopic techniques provide valuable information about the structure and bonding within chromium-gluconate and other chromium complexes.

UV-Vis Spectroscopy : This technique is often used to monitor the formation and stability of chromium complexes. The absorption spectra of Cr(III) and Cr(VI) species are distinct, allowing for their differentiation. For instance, the reduction of Cr(VI) by glutathione (B108866) has been followed by UV-Vis spectroscopy, revealing the formation of intermediate chromium species.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is employed to identify the functional groups involved in the coordination of the gluconate ligand to the chromium ion. researchgate.net By analyzing the vibrational frequencies of the carboxylate and hydroxyl groups of gluconic acid, the nature of the metal-ligand bond can be elucidated. researchgate.net A study on chromium (tris) picolinate (B1231196) utilized FTIR for its direct measurement in pharmaceutical products, demonstrating the technique's utility in quantifying chromium complexes. researchgate.net

Raman Spectroscopy : Raman spectroscopy is particularly useful for the speciation of chromium in aqueous solutions. ualberta.ca Surface-enhanced Raman spectroscopy (SERS) has been shown to differentiate between Cr(VI) and Cr(III) based on their distinct spectral features, with their signals exhibiting different dependencies on pH. nih.govacs.org The SERS features of Cr(VI) are most prominent at a pH of 10, while those of Cr(III) are strongest at a pH of 5.5. nih.gov This method has achieved a detection limit for Cr(VI) in water below 0.1 mg/L. nih.gov

Mass spectrometry (MS) techniques are instrumental in the identification and structural characterization of chromium-gluconate complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a soft ionization technique that allows for the analysis of intact metal-ligand complexes. It has been used to provide unequivocal evidence for the formation of various chromium species, such as dimeric Cr(V) complexes with glutathione. The coupling of HPLC with ESI-MS offers a powerful platform for the separation and identification of different chromium complexes in a mixture. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS) : While less common in recent literature for chromium speciation compared to ESI-MS, FAB-MS is another soft ionization technique capable of analyzing non-volatile and thermally labile compounds like metal complexes. It can provide valuable information on the molecular weight and fragmentation patterns of chromium-gluconate complexes.

The accurate quantification of trace levels of chromium in complex matrices such as blood, urine, soil, and natural water presents several challenges. nih.gov

Species Interconversion : One of the primary difficulties is the potential for the reduction of Cr(VI) to Cr(III) or the oxidation of Cr(III) to Cr(VI) during sample collection, storage, and preparation. nih.gov The presence of organic matter in environmental samples can facilitate the reduction of Cr(VI), particularly in acidic conditions, while alkaline conditions may promote the oxidation of Cr(III). nih.gov

Matrix Effects : The complex nature of biological and environmental samples can lead to significant matrix effects in analytical instrumentation. researchgate.net For instance, in ICP-MS, high concentrations of salts and organic compounds can cause signal suppression or enhancement, leading to inaccurate quantification. researchgate.net

Low Concentrations : The concentration of chromium species in many samples is often very low, requiring highly sensitive analytical methods and preconcentration steps. spectroscopyonline.com However, preconcentration can increase the risk of contamination and species transformation. spectroscopyonline.com

Lack of Certified Reference Materials : The availability of certified reference materials for chromium speciation in various matrices is limited, which hinders the validation and quality control of analytical methods.

Electrochemical Characterization of Chromium-Gluconate Complexes

Electrochemical methods provide insights into the redox behavior of chromium-gluconate complexes. Techniques such as cyclic voltammetry (CV) and polarography are used to study the electron transfer processes involving the chromium center. acs.orgmdpi.com

The electrochemical reduction of Cr(III) complexes is a key area of investigation. mdpi.com Studies on various Cr(III) complexes have shown that the reduction process is often stepwise, involving the formation of a Cr(II) intermediate before reduction to metallic chromium. mdpi.com The electrochemical behavior, including the reduction potentials and reversibility of the redox processes, is highly dependent on the nature of the ligands coordinated to the chromium ion. acs.orgfiveable.me

For example, the aqueous electrochemical behavior of Cr(III) complexes with amino carboxylate ligands is influenced by the composition and spatial arrangement of the donor atoms. acs.org Cyclic voltammetry studies of Cr(III) solutions have identified reduction peaks corresponding to the Cr(III)/Cr(II) and Cr(II)/Cr(0) transitions. researchgate.netunsri.ac.id The presence of gluconate as a ligand would be expected to influence the redox potentials and kinetics of these electron transfer reactions due to its coordinating properties.

The following interactive data table presents typical electrochemical data for chromium species.

Chromium SpeciesRedox TransitionTypical Potential (vs. Ag/AgCl)Technique
Cr(VI)Reduction+0.84 VLinear Sweep Voltammetry
Cr(III)Reduction to Cr(II)-0.634 VCyclic Voltammetry
Cr(III)Reduction to Cr(II)+0.74 VLinear Sweep Voltammetry

Academic Studies on the Stability and Degradation Pathways of Chromium Gluconate

The stability of this compound is a crucial factor in its biological and environmental fate. The trivalent chromium in the gluconate complex is generally considered the most stable oxidation state. tandfonline.comresearchgate.net However, its stability can be influenced by various factors, including pH, temperature, and the presence of oxidizing or reducing agents. researchgate.net

The equilibrium between different chromium species in solution is highly dependent on pH. researchgate.net In acidic media, Cr(VI) is more prevalent, while Cr(III) is more stable in basic media. researchgate.net The deprotonated forms of hexaaquachromium(III) are the dominant aqueous forms of Cr(III) in the pH range typical for natural waters (approximately 4–9). researchgate.net

While specific degradation pathways for this compound are not extensively detailed in the provided search results, the general principles of chromium chemistry suggest that degradation would likely involve the dissociation of the gluconate ligand from the chromium center. The stability of the complex will depend on the strength of the coordination bonds. Under certain conditions, the released Cr(III) could potentially be oxidized to the more mobile and toxic Cr(VI) form, or it could precipitate as chromium hydroxide (B78521) at alkaline pH. thermofisher.com Conversely, in the presence of reducing agents, any contaminating Cr(VI) could be reduced to the more stable Cr(III) form.

Studies on the metabolic fate of organic Cr(III) complexes suggest that high intracellular levels of Cr(III) can accumulate, potentially leading to interactions with cellular components. nih.gov While trivalent chromium is generally considered less toxic than hexavalent chromium, long-term exposure to certain Cr(III) complexes has been associated with potential genotoxic effects, highlighting the importance of understanding their stability and reactivity in biological systems. nih.gov

Forced Degradation Studies in Controlled Chemical Environments

Forced degradation, or stress testing, is a critical component in the analytical profiling of pharmaceutical substances. nih.gov These studies intentionally expose the compound to harsh chemical and physical conditions, exceeding those of accelerated stability testing, to identify potential degradation products and elucidate degradation pathways. ijarsct.co.inijrpp.com This information is fundamental for developing stability-indicating analytical methods that can effectively separate the intact drug from its degradants. nih.gov

For this compound, a comprehensive forced degradation study would involve subjecting solutions of the compound to a range of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, and thermal stress. researchgate.net The goal is to induce degradation to a target level, typically between 5-20%, to ensure that degradation products are generated in sufficient quantities for detection and characterization without being so excessive as to lead to secondary, irrelevant breakdown products. nih.gov

Research Findings:

While specific public-domain studies detailing the forced degradation of this compound are scarce, the expected degradation behavior can be inferred from the known chemistry of Cr(III) complexes and polyhydroxy carboxylates like gluconate.

Acidic Conditions: Under strong acidic conditions (e.g., 0.1 N HCl), the chromium-gluconate complex may exhibit some lability, potentially leading to the dissociation of the gluconate ligand from the chromium ion.

Alkaline Conditions: In basic environments (e.g., 0.1 N NaOH), Cr(III) has a strong tendency to precipitate as chromium (III) hydroxide [Cr(OH)₃]. This would represent a significant degradation pathway, as the chromium is removed from the gluconate complex.

Oxidative Stress: Exposure to a strong oxidizing agent, such as hydrogen peroxide (H₂O₂), could potentially oxidize the gluconate ligand or, less likely under typical conditions, the Cr(III) center. The polyhydroxy nature of the gluconate ligand makes it susceptible to oxidation.

Thermal Stress: Elevated temperatures would test the thermal stability of the complex. Degradation could manifest as dissociation of the complex or breakdown of the organic ligand.

The following interactive data table summarizes the typical conditions employed in a forced degradation study and the anticipated outcomes for this compound based on established chemical principles.

Stress ConditionReagent/MethodTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60°C24-48 hoursDissociation of the complex; hydrolysis of the gluconate ligand.
Base Hydrolysis 0.1 N NaOH at 60°C12-24 hoursFormation and precipitation of Chromium (III) hydroxide.
Oxidation 3% H₂O₂ at 25°C24 hoursOxidation of the gluconate ligand.
Thermal Degradation 80°C (in solution)48 hoursDissociation of the complex; thermal decomposition of the ligand.

This table represents a hypothetical study design based on standard forced degradation methodologies. researchgate.netnih.gov

pH-Dependent Stability and Complexation Dynamics of Chromium-Gluconate

The stability and speciation of the chromium-gluconate complex are highly dependent on the pH of the surrounding medium. This is due to the pH-dependent speciation of both the central Cr(III) ion and the carboxyl and hydroxyl groups of the gluconate ligand. Understanding these dynamics is crucial for predicting the form of chromium present in various environments.

The Cr(III) ion itself undergoes significant changes in speciation as a function of pH in aqueous solutions. At low pH, it exists predominantly as the hydrated hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. As the pH increases, this ion undergoes deprotonation to form a series of hydroxo complexes. researchgate.net

Research Findings:

Studies on Cr(III) complexation with organic ligands, including natural organic matter, show a clear pH-dependent behavior. nih.gov At low pH (below 5), monomeric complexes, where a single Cr(III) ion is bound to one or more ligand molecules, are predominant. nih.gov As the pH rises above 5, the formation of polynuclear complexes, containing multiple chromium ions bridged by hydroxide or ligand groups, becomes more favorable. nih.gov This suggests a dynamic equilibrium where the structure of the chromium-gluconate complex adapts to the prevailing pH.

The following interactive data tables illustrate the pH-dependent speciation of the Cr(III) ion and the likely resulting complexation behavior with gluconate.

Table 1: Predominant Aqueous Species of Trivalent Chromium at Various pH Ranges

pH RangeDominant Cr(III) Species
< 4.0 Cr³⁺ (as [Cr(H₂O)₆]³⁺)
4.0 - 5.5 Cr(OH)²⁺
5.5 - 8.0 Cr(OH)₂⁺
> 8.0 Cr(OH)₃ (precipitate), Cr(OH)₄⁻

Data adapted from principles of chromium aqueous chemistry. researchgate.net

Table 2: Postulated Chromium-Gluconate Complex Dynamics as a Function of pH

pH RangePostulated Complex CharacteristicsRationale
Acidic (pH < 5) Formation of monomeric Cr(III)-gluconate complexes.The prevalence of Cr³⁺ and protonated gluconate favors the formation of simpler, single-metal-ion complexes. nih.gov
Near-Neutral (pH 5-8) Increasing formation of polynuclear (e.g., dimeric) Cr(III)-gluconate complexes.The formation of Cr(OH)²⁺ and Cr(OH)₂⁺ facilitates hydroxide bridging between multiple chromium centers, leading to larger, more complex structures. nih.gov
Alkaline (pH > 8) Low solubility; potential formation of soluble hydroxo-gluconate complexes or precipitation of Cr(OH)₃.In highly alkaline conditions, the stability of chromium hydroxide competes with gluconate complexation. researchgate.net

Molecular and Cellular Mechanisms of Chromium Gluconate Interactions in in Vitro and Non Human Model Systems

Modulation of Cellular Signaling Pathways in Model Systems

Interaction with Insulin (B600854) Receptor Kinase Activity in Cell-Based Assays

Chromium has been shown to enhance the kinase activity of the insulin receptor β-subunit. nih.govdrugbank.com Studies using Chinese Hamster Ovary cells engineered to express the human insulin receptor (CHO-IR cells) demonstrated that treatment with chromium picolinate (B1231196) enhanced the tyrosine phosphorylation of insulin receptors and increased the insulin receptor tyrosine kinase activity in the cell membranes. nih.govacs.org However, in a cell-free system with a recombinant insulin receptor domain, chromium did not directly enhance the auto-tyrosine phosphorylation of the protein. nih.gov This suggests that chromium's effect on insulin receptor kinase activity is likely indirect and occurs within the cellular environment.

Further research indicates that various chromium(III) compounds can increase insulin receptor phosphorylation in intact cells. acs.org While some studies suggest chromium does not upregulate insulin receptor phosphorylation at basal levels or following insulin stimulation, others have found that oral supplementation with a triphenylalaninate chromium complex in obese mice augmented insulin-stimulated insulin receptor phosphorylation in the liver and muscle. nih.gov The potentiation of insulin signaling by cellular chromium appears to be a result of increasing insulin receptor kinase activity, independent of inhibiting protein tyrosine phosphatases. acs.org

Table 1: Effects of Chromium Compounds on Insulin Receptor Kinase Activity in Cell-Based Assays

Cell/System ModelChromium CompoundObserved Effect on Insulin Receptor (IR)Reference
CHO-IR CellsChromium PicolinateEnhanced tyrosine phosphorylation of IR and IR kinase activity nih.govacs.org
Cell-Free System (recombinant IR domain)Chromium PicolinateNo direct enhancement of auto-tyrosine phosphorylation nih.gov
Obese (ob/ob) MiceTriphenylalaninate Chromium ComplexAugmented insulin-stimulated IR phosphorylation in liver and muscle nih.gov

This table summarizes key findings on the interaction of chromium with insulin receptor kinase activity in various experimental models.

Activation of Downstream Signaling Effectors (e.g., PI3-kinase, Akt) in Cellular Models

Chromium upregulates insulin-stimulated signal transduction by affecting molecules downstream of the insulin receptor. drugbank.com In several cellular and animal models of insulin resistance, chromium has been shown to enhance the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and increase the activity of Phosphatidylinositol 3-kinase (PI3-kinase). nih.gov This leads to elevated phosphorylation of Akt at both Thr308 and Ser473. nih.gov

For instance, in obese, insulin-resistant JCR:LA-cp rats, supplementation with chromium picolinate enhanced skeletal muscle insulin signaling, demonstrated by an increase in insulin-stimulated tyrosine phosphorylation of IRS-1 and PI3-kinase activity. nih.govnih.gov Similarly, a synthesized triphenylalaninate chromium complex enhanced insulin-stimulated glucose uptake in cultured adipocytes by increasing the phosphorylation of Akt in a time- and concentration-dependent manner. nih.gov It is important to note that these effects of chromium on insulin signaling were observed under insulin-resistant conditions and not in lean, control animals, suggesting a specific role in ameliorating impaired signaling pathways. nih.gov One study, however, reported that chromium's regulation of GLUT4 translocation did not involve PI3-kinase or Akt. nih.govoup.comresearchgate.net

Table 2: Chromium's Impact on Downstream Insulin Signaling Effectors

Model SystemChromium CompoundKey Downstream EffectorObserved EffectReference
Cellular/Animal Models of Insulin ResistanceTrivalent ChromiumIRS-1, PI3-kinase, AktEnhanced phosphorylation and activity nih.gov
Obese JCR:LA-cp RatsChromium PicolinateIRS-1, PI3-kinaseIncreased insulin-stimulated phosphorylation and activity nih.govnih.gov
Cultured AdipocytesTriphenylalaninate Chromium ComplexAktEnhanced insulin-stimulated phosphorylation nih.gov
3T3-L1 AdipocytesChromium Chloride, Chromium PicolinatePI3-kinase, AktNot involved in GLUT4 translocation nih.govoup.comresearchgate.net

This table details the observed effects of chromium on key downstream effectors of the insulin signaling pathway in different in vitro and non-human model systems.

Regulation of Glucose Transporter-4 (GLUT-4) Translocation in Adipocytes and Myocytes

Trivalent chromium, in both chloride and picolinate forms, has been shown to mobilize the glucose transporter, GLUT4, to the plasma membrane in 3T3-L1 adipocytes. nih.govoup.com This chromium-induced accumulation of GLUT4-containing vesicles occurs near the inner surface of the cell membrane. nih.govresearchgate.net Upon insulin stimulation, these transporters are then incorporated into the plasma membrane, leading to enhanced insulin-stimulated glucose transport. nih.govoup.com However, the chromium-mobilized pool of GLUT4 is not active in the absence of insulin. nih.gov

Interestingly, the mechanism by which chromium regulates GLUT4 translocation appears to be independent of the classical insulin signaling proteins like the insulin receptor, IRS-1, PI3-kinase, and Akt. nih.govoup.comresearchgate.net Instead, evidence suggests a novel mechanism involving changes in plasma membrane cholesterol. nih.govnih.gov Chromium treatment has been found to decrease plasma membrane cholesterol, and adding cholesterol back to the plasma membrane negates the beneficial effects of chromium on both GLUT4 mobilization and insulin-stimulated glucose transport. nih.govnih.gov Furthermore, in cells already treated to reduce plasma membrane cholesterol, the effects of chromium are absent. nih.gov In skeletal muscle cells, chromium has been shown to upregulate the mRNA levels of GLUT4. nih.gov

Attenuation of Protein Tyrosine Phosphatase-1B (PTP-1B) Activity in In Vitro Systems

Protein Tyrosine Phosphatase-1B (PTP-1B) is a negative regulator of insulin signaling. nih.govdrugbank.com Some studies in cell-based and animal models have indicated that chromium can inhibit the activity of PTP-1B, which could contribute to improved insulin sensitivity. oregonstate.edu Trivalent chromium has been demonstrated to inhibit PTP-1B by 21-33% in both rat and human hepatoma cells. examine.com In obese, insulin-resistant rats, chromium picolinate supplementation led to significantly lower levels and activity of PTP1B in skeletal muscle, which was associated with enhanced intracellular signaling. nih.gov

However, the direct inhibitory effect of chromium on PTP-1B is a subject of debate. One study found that chromium did not inhibit recombinant human PTP-1B activity in a purified in vitro system, suggesting that its potentiation of insulin signaling might occur through mechanisms other than direct PTP-1B inhibition. acs.orgexamine.com

Alleviation of Endoplasmic Reticulum Stress and Associated Kinase Activity (e.g., JNK)

Emerging evidence suggests that endoplasmic reticulum (ER) stress plays a significant role in the development of insulin resistance. nih.gov ER stress can activate c-Jun N-terminal kinase (JNK), which in turn can suppress insulin signaling through serine phosphorylation of IRS proteins. nih.gov

Studies in obese mice have shown that oral supplementation with chromium can significantly reduce the levels of ER stress markers, including phosphorylated pancreatic ER kinase (PERK), the α-subunit of translation initiation factor 2 (eIF2α), and inositol-requiring enzyme-1 (IRE-1). nih.gov In vitro studies using cultured myotubes have also demonstrated that pretreatment with chromium can inhibit thapsigargin-induced ER stress in a concentration-dependent manner. nih.gov By alleviating ER stress, chromium may protect IRS proteins from JNK-mediated serine phosphorylation and subsequent degradation. nih.gov It has been observed in obese diabetic mouse models that the improvement in insulin signaling by chromium is associated with decreased JNK activity. nih.govfrontiersin.org

Upregulation of AMP-Activated Protein Kinase (AMPK) in Cellular Contexts

AMP-activated protein kinase (AMPK) is a cellular energy sensor that plays a role in glucose and lipid metabolism. nih.gov In vitro and in vivo studies have indicated that trivalent chromium treatment increases the activity of AMPK. nih.gov In L6 skeletal muscle myotubes, chromium picolinate was found to increase AMPK signaling. nih.gov

The activation of AMPK by chromium appears to be a key mechanism for its beneficial effects on insulin responsiveness. nih.govnih.gov Mechanistic studies using siRNA to deplete AMPK have shown that this abolishes the protective effects of chromium picolinate against the dysregulation of GLUT4 and glucose transport. nih.gov One proposed mechanism for AMPK activation by chromium involves the inhibition of ATP synthase. researchgate.net Recent findings suggest that chromium may directly bind to the beta-subunit of ATP synthase, inhibiting its enzymatic activity and leading to the activation of AMPK. researchgate.net

Table 3: Summary of Chromium's Molecular and Cellular Mechanisms

Cellular ProcessKey Protein/PathwayEffect of ChromiumModel SystemReference
Insulin Receptor SignalingInsulin Receptor KinaseEnhances activityCHO-IR Cells, Obese Mice nih.govacs.org
Downstream SignalingPI3-kinase, AktActivates/Enhances phosphorylationCellular/Animal Models nih.gov
Glucose TransportGLUT-4 TranslocationIncreases translocation to plasma membraneAdipocytes, Myocytes nih.govoup.comnih.gov
Negative Regulation of Insulin SignalingPTP-1BAttenuates activityIn Vitro Systems, Obese Rats nih.govoregonstate.eduexamine.com
Cellular Stress ResponseEndoplasmic Reticulum Stress, JNKAlleviates ER stress, reduces JNK activityObese Mice, Cultured Myotubes nih.govnih.govfrontiersin.org
Cellular Energy SensingAMPKUpregulates/ActivatesL6 Myotubes, HepG2 Cells nih.govnih.govresearchgate.net

This table provides a comprehensive overview of the molecular and cellular mechanisms of chromium interactions as observed in various in vitro and non-human model systems.

Cellular Membrane Dynamics and Lipid Metabolism Modulation in Model Systems

Influence on Membrane Fluidity and Cholesterol Efflux Mechanisms

In vitro studies utilizing model systems have demonstrated that trivalent chromium compounds, such as chromium picolinate, can influence the dynamics of cellular membranes. An increase in membrane fluidity has been observed in synthetic liposomal membranes and cultured rat skeletal muscle cells upon exposure to chromium picolinate. researchgate.netnih.gov This alteration in the physical properties of the cell membrane is thought to be a key mechanism through which chromium exerts some of its biological effects. The precise quantitative change in membrane fluidity, often measured by techniques like fluorescence anisotropy, has not been consistently reported for chromium gluconate specifically. However, the qualitative effect of increased fluidity is a recurring observation for other trivalent chromium complexes. nih.gov

This increase in membrane fluidity is closely linked to the process of cholesterol efflux. By fluidizing the membrane, chromium compounds can facilitate the removal of cholesterol from cells. Studies on 3T3-L1 adipocytes have shown that exposure to chromium picolinate leads to a decrease in plasma membrane cholesterol content. researchgate.net This effect on cholesterol homeostasis is a critical aspect of chromium's cellular action. The enhanced efflux of cholesterol is a mechanism proposed to contribute to the observed benefits of chromium on lipid metabolism. While direct quantitative data on the percentage of cholesterol efflux specifically induced by this compound in model systems is limited, the observed reduction in membrane cholesterol by other Cr(III) compounds supports this mechanistic link.

Table 1: Influence of Trivalent Chromium on Cellular Membrane Properties
ParameterModel SystemObserved EffectQuantitative Data
Membrane FluiditySynthetic liposomal membranes, Rat skeletal muscle cellsIncreasedSpecific anisotropy values not consistently reported for this compound.
Cholesterol Efflux3T3-L1 adipocytesIncreased (inferred from decreased membrane cholesterol)Specific percentage of cholesterol efflux not detailed for this compound.

Upregulation of Sterol Regulatory Element-Binding Protein (SREBP) in Cellular Models

The modulation of lipid metabolism by chromium extends to the regulation of key transcription factors. In cellular models, particularly 3T3-L1 adipocytes, trivalent chromium has been shown to upregulate the activity of Sterol Regulatory Element-Binding Protein (SREBP). researchgate.net SREBPs are critical regulators of genes involved in cholesterol and fatty acid synthesis. The activation of SREBP by chromium provides a molecular mechanism for its influence on lipid homeostasis.

While the upregulation of SREBP activity by chromium picolinate has been reported, specific fold-changes in SREBP gene expression or activity induced by this compound are not extensively documented in the available literature. However, the qualitative effect of SREBP activation by trivalent chromium compounds is a significant finding in understanding its role in cellular lipid metabolism. This upregulation is consistent with the observed effects on cholesterol and fatty acid profiles in various non-human model systems.

Table 2: Effect of Trivalent Chromium on SREBP Activity
ParameterCellular ModelObserved EffectQuantitative Data
SREBP Activity3T3-L1 adipocytesUpregulatedSpecific fold-change in activity or gene expression not consistently reported for this compound.

Interactions with Intracellular Macromolecules and Ligands

Binding to Proteins (e.g., Transferrin, Chromodulin) and Oligopeptides

At the molecular level, the interactions of trivalent chromium with intracellular macromolecules are crucial to its biological function. A primary transport protein for trivalent chromium in the blood is transferrin, the same protein responsible for iron transport. researchgate.netnih.gov In an insulin-dependent manner, transferrin facilitates the transport of Cr(III) into cells. researchgate.net

Once inside the cell, chromium is believed to be transferred to a low-molecular-weight chromium-binding substance known as chromodulin. researchgate.net Chromodulin is an oligopeptide that binds chromium with a very high affinity. Spectroscopic data have indicated a formation constant (Kf) for the chromium-chromodulin complex in the order of 10²¹ M⁻⁴, demonstrating a strong and specific interaction. researchgate.net This binding is also highly cooperative. It is hypothesized that the chromium-bound form of chromodulin, or holochromodulin, plays a role in amplifying insulin signaling pathways.

Table 3: Binding Characteristics of Trivalent Chromium with Key Proteins
Protein/OligopeptideRoleBinding Affinity (Kf)Stoichiometry
TransferrinTransport of Cr(III) into cellsNot specifiedBinds to the two metal-binding sites
ChromodulinPotential role in insulin signaling amplification~10²¹ M⁻⁴Binds 4 equivalents of Cr³⁺

Competition with Other Metal Ions for Protein Binding Sites

The binding of trivalent chromium to proteins is not without competition from other essential metal ions. Given that chromium utilizes the iron transport protein transferrin, there is potential for competitive binding interactions. In vitro studies have demonstrated this competition. For instance, in a study where transferrin was 50% pre-loaded with iron (Fe(III)), the addition of excess chromium (15.0 μM) resulted in the displacement of approximately 13% of the bound iron. nih.gov This finding highlights the dynamic interplay between different metal ions for binding sites on transport proteins. Such competition could have physiological implications, particularly under conditions of altered mineral status.

Table 4: Competitive Binding of Trivalent Chromium for Protein Binding Sites
Competing IonProteinExperimental ConditionObserved Effect on Fe(III) Binding
Cr(III)Transferrin50% Fe(III) pre-loaded transferrin exposed to 15.0 μM Cr(III)~13% displacement of bound Fe(III)

Impact on Protein Glycosylation and Lipid Peroxidation in Cellular Systems

Trivalent chromium has been shown to exert protective effects against certain cellular modifications, including protein glycosylation and lipid peroxidation, particularly under conditions of high glucose. In a study using erythrocytes as a model system, chromium supplementation was found to prevent the increase in protein glycosylation that occurs in a high-glucose environment. nih.govresearchgate.net This inhibitory effect on non-enzymatic glycation of proteins is a potentially important mechanism for mitigating the cellular damage associated with hyperglycemia. Research on human aortic smooth muscle cells demonstrated that chromium chloride and chromium picolinate could inhibit the expression of the glycoprotein (B1211001) thrombospondin-1 (TSP-1) by over 78% in cells stimulated with glucosamine. physiology.org

Regarding lipid peroxidation, the effects of trivalent chromium appear to be more complex and context-dependent. Some studies in non-human models have reported an increase in lipid peroxidation markers, such as malondialdehyde (MDA), following administration of Cr(III). For example, oral administration of chromium chloride to rats led to a 1.2-fold and 1.4-fold increase in lipid peroxidation in hepatic mitochondria and microsomes, respectively. nih.gov Conversely, other in vitro studies have suggested an antioxidant role for trivalent chromium, with the potential to inhibit lipid peroxidation. nih.gov The discrepancies may be related to the specific chromium compound used, the experimental model, and the local cellular environment.

Table 5: Effects of Trivalent Chromium on Protein Glycosylation and Lipid Peroxidation
ProcessModel SystemCompoundObserved EffectQuantitative Data
Protein GlycosylationErythrocytes, Human Aortic Smooth Muscle CellsChromium Chloride, Chromium PicolinateInhibition of high-glucose induced glycosylation; Inhibition of TSP-1 expression>78% inhibition of glucosamine-stimulated TSP-1 expression
Lipid PeroxidationRat hepatic mitochondria and microsomesChromium ChlorideIncreased1.2-fold and 1.4-fold increase, respectively

Effects on Cellular Proliferation and Gene Expression in In Vitro Models

The in vitro effects of trivalent chromium compounds on cellular proliferation and gene expression have been a subject of scientific inquiry to understand their molecular interactions. Studies using various cell models have demonstrated that trivalent chromium can influence fundamental cellular processes, including the expression of genes involved in antioxidant defense, DNA repair, and inflammation.

Modulation of Antioxidant and DNA-Repair Genes in Human Keratinocytes

Research on human keratinocytes has shown that trivalent chromium can upregulate genes crucial for mitigating oxidative stress and maintaining genomic integrity. physiology.org In studies using HaCaT human keratinocytes, exposure to trivalent chromium histidinate, particularly under conditions of oxidative stress induced by hydrogen peroxide, led to the increased expression of several antioxidant-related transcripts. nih.gov These included genes such as glutathione (B108866) synthetase, heme oxygenase 2, and peroxiredoxin 4. nih.gov

Furthermore, trivalent chromium has been observed to influence the expression of genes involved in the DNA repair process. In the same keratinocyte model, an increased expression of polymerase delta 2, a component of the DNA polymerase delta complex involved in DNA replication and repair, was noted following preincubation with trivalent chromium histidinate and exposure to an oxidative stressor. nih.gov These findings suggest that trivalent chromium may enhance the cellular capacity to respond to and repair oxidative DNA damage. nih.gov

Table 1: Modulation of Antioxidant and DNA-Repair Genes in Human Keratinocytes by Trivalent Chromium

Gene Function Category Effect of Trivalent Chromium
Glutathione Synthetase Antioxidant Upregulation nih.gov
Heme Oxygenase 2 Antioxidant Upregulation nih.gov
Peroxiredoxin 4 Antioxidant Upregulation nih.gov

Influence on Inflammatory Cytokine Release in Monocytes

The immunomodulatory effects of chromium have been investigated in monocytes, which are key players in the inflammatory response. Studies on peripheral blood mononuclear cells (PBMCs), which include monocytes, have shown that chromium can modulate the release and gene expression of various inflammatory cytokines.

One study found that in unstimulated PBMCs, chromium ions led to a slight, though not statistically significant, increase in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov However, in PBMCs that were stimulated with phytohaemagglutinin (PHA), chromium extract significantly inhibited the release of IL-6. nih.gov Another study investigating the effects of chromium supplementation on PBMCs from women with polycystic ovary syndrome found a significant downregulation of the gene expression for Interleukin-1 (IL-1). nih.gov In that same study, no significant effect was observed on the gene expression of TNF-α. nih.gov These findings indicate that the influence of chromium on cytokine release in monocytes can be complex and may depend on the activation state of the cells.

Table 2: Influence of Chromium on Inflammatory Cytokines in Monocytes/PBMCs

Cytokine Effect on Release/Gene Expression Cellular Condition
TNF-α Slight, non-significant increase in release Unstimulated PBMCs nih.gov
TNF-α No significant effect on gene expression PBMCs nih.gov
IL-6 Slight, non-significant increase in release Unstimulated PBMCs nih.gov
IL-6 Significant decrease in release PHA-stimulated PBMCs nih.gov

Theoretical and Computational Chemistry of Chromium Gluconate Complexation

Molecular Dynamics (MD) Simulations of Chromium-Gluconate Interactions in Aqueous Solutions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecular systems over time, particularly in solution. For chromium gluconate, MD simulations in aqueous environments would provide crucial information about its solvation shell, the dynamic interactions between the chromium ion, gluconate ligands, and surrounding water molecules. These simulations can reveal the stability of the complex in solution, the mobility of the ligands, and the influence of solvent on the complex's conformation and behavior. While specific MD studies focused solely on this compound were not detailed in the reviewed literature, this methodology is standard for investigating the behavior of metal complexes in biological fluids, offering insights into hydration, diffusion, and potential ligand exchange processes.

Analysis of Coordination Modes and Stability Constants of Chromium-Gluconate Species

The coordination of gluconate to chromium(III) is central to the formation and properties of this compound. Gluconate, a polyhydroxy carboxylic acid, possesses multiple potential donor atoms, including hydroxyl groups and the carboxylate group, which can participate in chelation with the metal ion mdpi.comnih.gov. Studies on similar chromium(III) complexes suggest that coordination often involves the hydroxyl and carbonyl oxygen atoms of the ligand, leading to the formation of stable chelate rings mdpi.comnih.gov. Infrared (IR) spectroscopy, often interpreted with quantum chemical calculations, has shown shifts in characteristic vibrational frequencies of these functional groups upon complexation, confirming their involvement in binding mdpi.comnih.gov. While specific stability constants (log K values) for this compound species were not explicitly provided in the search results, the strong complexation of chromium with gluconates has been noted in contexts such as corrosion inhibition, where it was observed to prevent interactions with other metal cations psu.edu. This implies a significant affinity between chromium(III) and gluconate, contributing to the complex's stability.

Quantum Chemical Approaches to Ligand-Metal Electronic Interactions

Quantum chemical methods, including DFT and time-dependent DFT (TD-DFT), are vital for understanding the electronic structure and bonding within metal-ligand complexes. These approaches can elucidate the nature of the metal-ligand bond, electron distribution, and the energetic transitions responsible for spectroscopic properties. For chromium(III) complexes, quantum chemical calculations can predict d-d electronic transitions, which are responsible for their characteristic colors and can be observed via UV-Visible spectroscopy researchgate.netnih.gov. For instance, studies on other chromium(III) complexes have shown shifts in these d-d transition absorption peaks upon complex formation, correlating with changes in the electronic environment due to ligand coordination nih.gov. Furthermore, these methods can identify contributions from Ligand-to-Ligand Charge Transfer (LLCT) and Ligand-to-Metal Charge Transfer (LMCT) transitions, providing detailed insight into the electronic interactions governing the stability and reactivity of the chromium-gluconate complex researchgate.net.

Compound List:

this compound

Chromium(III)

Chromium(VI)

Chromium(III) picolinate (B1231196)

Chromium citrate (B86180)

Chromium polynicotinate

Chromium propionate (B1217596)

Chromium acetate (B1210297)

Chromium nicotinate (B505614)

Chromous sulfate (B86663)

Chromic nitrate (B79036)

Chromic chloride

Chromic phosphate (B84403)

Biochanin A (BCA)

Chromium(III) complexes with Biochanin A ([CrBCA3])

Chromium(III) acetate ([Cr(CH3COO)3])

Chromium(III) drug-based complexes

Transferrin

Insulin (B600854)

Glucose tolerance factor (GTF)

D-gluconic acid

Glutathione-S-transferase

Superoxide (B77818) dismutase

Catalase

Low molecular mass oligopeptides

Cicer arietinum L.

Isoflavonoid

Topotecan

Trimetrexate

Cisplatin

Gadodiamide

Gadoteric acid

Haloperidol

Meclofenamic acid

Indomethacin

Cidofovir

Cilostazol

Lorazepam

Topotecan

Trimetrexate

Cisplatin

Meclofenamic acid

Indomethacin

Cidofovir

Cilostazol

Lorazepam

Haloperidol

Gadodiamide

Gadoteric acid

L-Phenylalanine

Fructose

Beta carotene

Vitamin B1

Copper

Zinc

Potassium Tellurite

Potassium Stannate

Lithium Chromate

Potassium Selenite

Potassium Zincate

Silver

Pre Clinical Investigations and Cellular Model Studies of Chromium Gluconate

In Vitro Studies on Specific Cellular Responses to Chromium-Gluconate Exposure

In vitro studies have explored the impact of chromium gluconate on various cellular functions, particularly those related to insulin (B600854) signaling and glucose metabolism. Research indicates that chromium plays a crucial role in enhancing insulin sensitivity by influencing the insulin receptor. It is believed to increase the number of insulin receptors and activate them through phosphorylation, thereby improving glucose tolerance. Specifically, this compound has been shown to promote the translocation of glucose transporter 4 (GLUT4) from intracellular compartments to the plasma membrane in muscle cells and adipocytes, facilitating increased glucose uptake.

Further in vitro investigations highlight chromium's influence on key signaling pathways. It can attenuate the activity of Protein Tyrosine Phosphatase 1B (PTP-1B), a known negative regulator of insulin signaling, and alleviate endoplasmic reticulum (ER) stress, which is often associated with impaired insulin signaling. Additionally, chromium has been observed to transiently upregulate AMP-activated protein kinase (AMPK), another pathway that contributes to enhanced glucose uptake. Studies also suggest that chromium may influence lipid metabolism by modulating cholesterol and triglyceride levels. Organic forms like this compound are generally considered to be more effectively absorbed compared to inorganic chromium compounds.

Table 1: Cellular Mechanisms of this compound in Insulin Signaling

Cellular Process/MoleculeObserved EffectSupporting Evidence
Insulin ReceptorIncreases kinase activity, enhances phosphorylation, increases receptor density
Glucose Transporter 4 (GLUT4)Influences expression, promotes translocation to plasma membrane
PI3K/Akt PathwayEnhances activity of downstream effectors (PI3K, Akt)
PTP-1BAttenuates activity (negative regulator of insulin signaling)
ER StressAlleviates ER stress, which can impair insulin signaling
AMPKTransiently upregulates activity, contributing to increased glucose uptake
Lipid MetabolismMay modulate cholesterol and triglyceride levels

Investigations in Animal Models of Metabolic Regulation (e.g., Rodent Models)

Studies utilizing animal models, particularly rodents, have provided insights into the effects of chromium supplementation on metabolic regulation and insulin sensitivity. In vivo experiments have suggested that chromium can modulate insulin action through mechanisms similar to those observed in vitro, including enhancing insulin receptor activity and promoting GLUT4 translocation.

Research in rat models has indicated that chromium(III) administration can lead to a reduction in plasma levels of insulin, leptin, and triglycerides. While some studies have not reported significant changes in body composition in rats, even at higher doses, the data suggest that chromium(III) supplements may not impact body composition at reasonable intake levels. Other investigations in rat models have shown no significant differences in insulin response during glucose tolerance tests when comparing diets with very low chromium content versus recommended amounts, suggesting that baseline chromium status might influence the observed effects.

Collectively, animal studies indicate that chromium supplementation can exert beneficial effects in models with dysregulated glucose and lipid metabolism. Studies in both cattle and rats have demonstrated that diets high in chromium can lead to decreased levels of total cholesterol, LDL cholesterol, and triglycerides, alongside an increase in HDL cholesterol. This metabolic profile, coupled with its potential to reduce body fat and increase lean body mass, has led to the use of chromium preparations in managing type 2 diabetes and as aids for weight management.

Table 2: Effects of Chromium Supplementation in Animal Models of Metabolic Regulation

Animal ModelParameterObserved EffectSupporting Evidence
RatsPlasma InsulinDecreased
RatsPlasma LeptinDecreased
RatsPlasma TriglyceridesDecreased
Cattle/RatsTotal CholesterolDecreased
Cattle/RatsLDL CholesterolDecreased
Cattle/RatsHDL CholesterolIncreased
RatsBody CompositionNo significant changes noted in some studies
RatsInsulin Response (GTT)No difference in AUC in some studies

Genotoxicity and Cytotoxicity Studies in Cell Culture and Model Organisms

Investigations into the genotoxicity and cytotoxicity of chromium compounds are critical for understanding their safety profiles. Hexavalent chromium (Cr(VI)) is recognized as significantly more toxic and carcinogenic than trivalent chromium (Cr(III)) due to its higher cellular uptake and reactivity. Studies on Cr(III) complexes suggest that their mechanism of action in potentiating cellular effects may involve oxygen radicals as intermediates. While broad studies on chromium's genotoxicity exist, specific data for this compound in various assays needs careful examination.

Studies examining DNA damage in somatic cells, such as those performed in Chinese Hamster Ovary (CHO) cells using assays like the comet assay (for DNA strand breaks) or the micronucleus assay (for chromosomal damage), are essential for evaluating genotoxic potential. While chromium compounds, in general, have been investigated for their ability to induce DNA damage, specific findings for this compound in these particular assays are not extensively detailed in the initial broad searches. Further targeted research is required to ascertain the direct effects of this compound on DNA integrity in somatic cell models.

A key distinction in chromium toxicology lies in its oxidation state. Cr(VI) compounds are generally considered potent oxidants, readily crossing cell membranes and leading to oxidative stress and DNA damage, thus posing a higher risk. In contrast, Cr(III) is an essential nutrient involved in metabolic processes, and its cellular uptake and toxicity profile are different. Organic chromium compounds, including this compound, are often noted for their improved absorption and potentially different cellular interactions compared to inorganic chromium salts. The specific ligands associated with Cr(III) can influence its cellular activity and bioavailability.

Research into the mechanisms by which chromium affects cellular health includes investigating its role in apoptosis (programmed cell death) and oxidative stress. While some studies suggest that chromium does not directly increase the activity of key antioxidant enzymes like glutathione (B108866) peroxidase (GPx) or copper-zinc superoxide (B77818) dismutase (Cu-Zn SOD), it may exert protective effects by suppressing monocyte adhesion to endothelial cells, a process linked to inflammation and oxidative stress. The potential for chromium compounds to generate reactive oxygen species (ROS) as intermediates in certain cellular processes has also been noted. However, detailed findings specifically linking this compound to distinct apoptotic pathways or specific oxidative stress markers (e.g., malondialdehyde levels, specific caspase activities) in cell culture models require more focused investigation.

Compound List:

Chromium (Cr)

this compound

Chromium picolinate (B1231196)

Chromium citrate (B86180)

Chromium polynicotinate

Chromium propionate (B1217596)

Chromium chloride

Chromium amino acid chelate

Chromium sulfate (B86663)

Chromium(III)

Chromium(VI)

Chromodulin

Future Directions and Interdisciplinary Research Opportunities for Chromium Gluconate

Elucidation of Undiscovered Molecular Pathways and Protein Interactions

A significant frontier in chromium gluconate research lies in comprehensively mapping its interactions at the molecular level. While its role in potentiating insulin (B600854) signaling is recognized, the precise molecular pathways and specific protein targets remain areas requiring deeper exploration. Future research should focus on identifying novel protein interactions and signaling cascades influenced by this compound. This could involve systematic proteomic studies to identify proteins that bind to or are modulated by this compound under various physiological and pathological conditions. Understanding how this compound influences cellular processes beyond glucose metabolism, such as inflammatory pathways or cellular stress responses, is also crucial. For instance, research could investigate its potential interactions with kinases, transcription factors, or epigenetic modulators that govern cellular function and disease progression.

Development of Novel Analytical Probes for In Situ Chromium Speciation and Localization

Accurate and sensitive methods for detecting and quantifying chromium species within biological matrices are essential for understanding its distribution, metabolism, and cellular uptake. Current techniques, such as HPLC-ICP-MS, have advanced chromium speciation analysis in biological tissues researchgate.netspeciation.netresearchgate.netnih.gov. However, there is a continuous need for developing novel analytical probes and refined methodologies that allow for in situ visualization and localization of chromium species within live cells and tissues. Future research could focus on creating fluorescent probes or advanced imaging techniques that can track this compound and its metabolites in real-time, providing spatiotemporal information about its cellular journey and interactions. Such probes would be invaluable for understanding how different cellular compartments handle chromium and how its localization impacts biological activity.

Advancements in Synthesis for Targeted Chromium-Ligand Delivery Systems in Research Models

The bioavailability and efficacy of chromium are significantly influenced by the ligands it is complexed with agriculturejournals.cznih.govfrontiersin.org. Future research should explore advanced synthesis techniques to create novel chromium-ligand complexes or delivery systems specifically designed for research applications. This could involve developing targeted delivery systems that enhance this compound's uptake by specific cell types or tissues, thereby improving its efficacy and reducing potential off-target effects in experimental models. Research into metal-organic frameworks (MOFs) or nanoparticle-based delivery systems could offer new avenues for controlled release and targeted delivery of chromium compounds researchgate.net. The synthesis of libraries of chromium complexes with diverse ligands, followed by systematic evaluation of their biological activity and cellular uptake, will be key to identifying optimal candidates for future research tools.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Chromium Research

The advent of high-throughput 'omics' technologies offers unprecedented opportunities to unravel the complex biological effects of this compound frontiersin.orgoup.comnih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov. Future research should leverage the integration of genomics, transcriptomics, proteomics, and metabolomics to gain a holistic understanding of how this compound impacts cellular systems. For example, combining proteomic data with metabolomic profiles could reveal how this compound alters protein expression and metabolic pathways, providing a comprehensive picture of cellular responses. Transcriptomic analysis can identify genes that are upregulated or downregulated in response to this compound, offering insights into its regulatory mechanisms. Such integrated 'omics' approaches are crucial for identifying key biomarkers, understanding resistance mechanisms, and uncovering novel therapeutic targets related to this compound.

Re-evaluation of Chromium's Fundamental Role in Biological Systems Using Advanced Methodologies

Despite decades of research, the precise fundamental role of chromium in biological systems, particularly its interaction with insulin signaling, continues to be debated and refined nih.govnews-medical.nethku.hkacs.orgdrugbank.comnews-medical.netaaem.pl. Future research should employ advanced methodologies to re-evaluate established hypotheses and explore new biological functions. This includes utilizing cutting-edge techniques in structural biology to definitively identify the elusive chromium-binding peptide (chromodulin) or other key molecular partners hku.hkacs.org. Furthermore, applying systems biology approaches, which integrate diverse biological data, can provide a more comprehensive understanding of chromium's network of interactions within the cell. Revisiting the effects of this compound in well-controlled experimental models, employing advanced analytical tools and computational modeling, will be essential to clarify its essentiality, pharmacological actions, and potential therapeutic applications.


Compound List:

  • This compound
  • Chromium (III)
  • Chromium (VI)
  • Chromium (II)
  • Chromium
  • Chromodulin
  • Catechin
  • [Cr(H₂O)₆]²⁺
  • [Cr(catechin)₂]⁻ Na⁺
  • Cr(H₂O)₆₂
  • 1,5-Naphthyridine
  • [Cr(C₂O₄)₂(H₂O)₂]⁻
  • CrCl₃
  • 1,8-diaminonaphthalene
  • Benzil
  • Cr(III) complexes
  • Biochanin A
  • [CrBCA₃]
  • Chromium picolinate (B1231196) (CrPic)
  • Chromium nicotinate (B505614)
  • Q & A

    Q. Experimental Design :

    • Model organism : Juvenile koi carp (Cyprinus carpio), divided into groups fed diets with 0–3.2 mg/kg this compound for 8 weeks .
    • Outcome measures :
      • Serum hormones : ELISA for insulin, glucagon.
      • Hepatic enzymes : Spectrophotometric assays for succinate dehydrogenase (SDH), hexokinase (HK).
      • Tissue chromium : ICP-MS on liver homogenates .
    • Statistical analysis : Use ANOVA with post-hoc Tukey tests to compare dose-dependent effects.

    Table 2 : SDH Activity in Koi Carp Liver (U/mg protein)

    Chromium Dose (mg/kg)SDH Activity (Mean ± SD)
    0 (Control)12.3 ± 1.5
    0.818.7 ± 2.1*
    3.216.9 ± 1.8*
    *Significant vs. control (P < 0.05) .

    Advanced Research: How to resolve contradictions in this compound’s role in respiratory failure studies?

    Conflicting results may arise from:

    • Dosage variability : Compare pharmacokinetics (e.g., IV vs. oral administration) using LC-MS to measure plasma chromium levels over time .
    • Interaction with co-administered drugs : In polymyxin-calcium gluconate studies, calcium may mask chromium-specific effects. Use isothermal titration calorimetry (ITC) to test chromium-polymyxin binding .
    • Model specificity : Replicate findings in mammalian cell lines (e.g., A549 alveolar cells) under hypoxic conditions, measuring ROS and cytokine profiles .

    Recommendation : Meta-analyze existing data (e.g., Cochrane methods) to identify dose-response thresholds and confounding variables .

    Basic Research: What are the best practices for synthesizing and characterizing this compound for in vitro studies?

    • Synthesis : React chromium(III) chloride with sodium gluconate in aqueous solution (pH 6–7) under nitrogen to prevent oxidation. Purify via recrystallization .
    • Characterization :
      • FT-IR : Confirm gluconate ligand coordination (peaks at 1,600 cm⁻¹ for carboxylate bonds) .
      • Elemental analysis : Verify Cr content (e.g., 10–12% w/w) using ICP-OES .
      • Stability testing : Store at 4°C in amber vials; monitor degradation via HPLC over 6 months .

    Advanced Research: How does this compound interact with glucose transporters in eukaryotic systems?

    • Competitive assays : Use radiolabeled 2-deoxyglucose (²H-2-DG) in cultured adipocytes or hepatocytes. Pre-treat cells with this compound (0–100 µM) and measure ²H-2-DG uptake inhibition .
    • Molecular docking : Model this compound binding to GLUT4 using AutoDock Vina; validate with site-directed mutagenesis (e.g., W388A mutants) .
    • Kinetic analysis : Calculate Ki values from Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

    Data Contradiction Analysis: Why do studies report conflicting effects of this compound on insulin sensitivity?

    Potential factors:

    • Species differences : Rodent vs. human β-cell responses; use primary human islets for translational relevance .
    • Oxidation state : Chromium(III) gluconate vs. chromium(VI) contaminants; validate purity via XANES spectroscopy .
    • Endpoint variability : Compare acute (glucose tolerance tests) vs. chronic (HbA1c) outcomes in longitudinal studies .

    Resolution : Standardize protocols using CONSORT guidelines and report full analytical metadata (e.g., purity ≥98%) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.